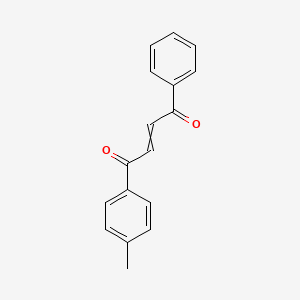
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid is an organic compound with the molecular formula C15H16N2O3S and a molecular weight of 304.37 g/mol . This compound features a pyrimidine ring substituted with hydroxy, mercapto, and phenyl groups, as well as a pentanoic acid side chain. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with a pentanoic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using automated synthesis equipment and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydroxy and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-mercapto-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
5-(4-Hydroxy-3-methoxy-phenyl)pentanoic acid: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid is unique due to its combination of functional groups and the presence of a phenyl-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in closely related compounds .
Eigenschaften
CAS-Nummer |
94100-20-6 |
|---|---|
Molekularformel |
C15H16N2O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
5-(4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-12(19)9-5-4-8-11-13(10-6-2-1-3-7-10)16-15(21)17-14(11)20/h1-3,6-7H,4-5,8-9H2,(H,18,19)(H2,16,17,20,21) |
InChI-Schlüssel |
AVKMAZQIJFECCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)


![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
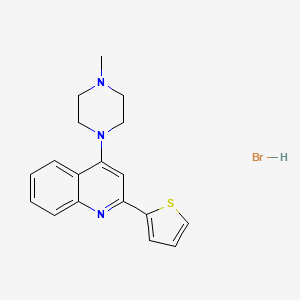
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)

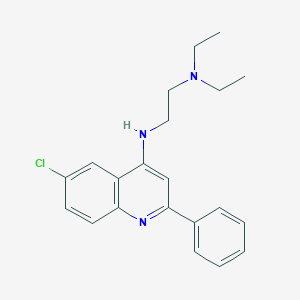
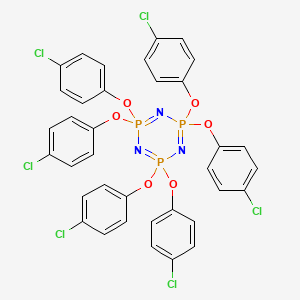
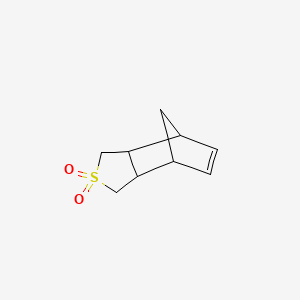
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)
